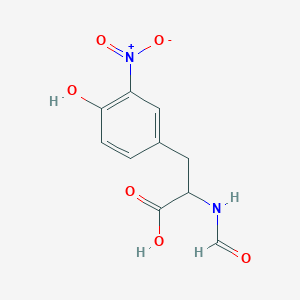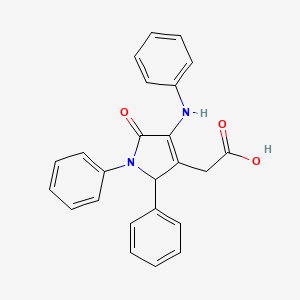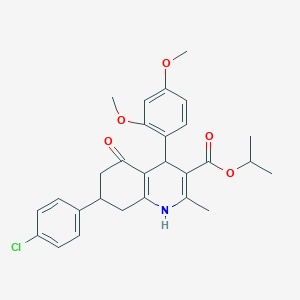
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders and cancer.
Mécanisme D'action
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in various physiological processes such as sleep, pain, and inflammation. By blocking the adenosine A1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically study the effects of blocking this receptor without affecting other adenosine receptors. However, one limitation is that this compound can be difficult to synthesize and purify, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanism of action.
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its high selectivity for the adenosine A1 receptor makes it a valuable tool for scientific research, but its synthesis and purification can be challenging. Future research on this compound may lead to new insights into its potential therapeutic benefits and mechanisms of action.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-(1-methyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2,5-dichloro-N-(1-methyl-4-piperidinyl)benzenesulfonamide has been widely used in scientific research to study the role of adenosine A1 receptors in various diseases. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. It has also been studied for its anti-cancer properties.
Propriétés
IUPAC Name |
2,5-dichloro-N-(1-methylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2S/c1-16-6-4-10(5-7-16)15-19(17,18)12-8-9(13)2-3-11(12)14/h2-3,8,10,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSJCTRWELVPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)


![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)



![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)


